Acenaphthene-5-boronic acid

概要

説明

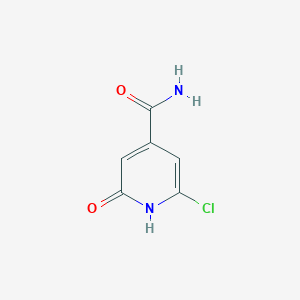

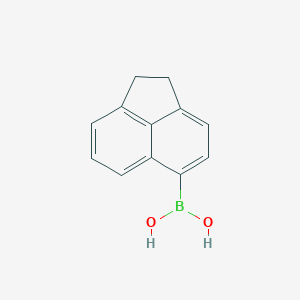

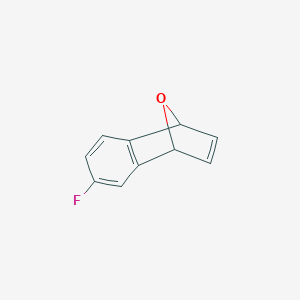

Acenaphthene-5-boronic acid is a chemical compound with the linear formula C12H9B(OH)2. It has a molecular weight of 198.03 . It is often used in laboratory settings .

Molecular Structure Analysis

The molecular structure of Acenaphthene-5-boronic acid is represented by the SMILES string OB(O)c1ccc2CCc3cccc1c23 . Further analysis of its molecular structure can be found in various technical documents and peer-reviewed papers .Physical And Chemical Properties Analysis

Acenaphthene-5-boronic acid is a solid at room temperature with a melting point of 270 °C . More detailed physical and chemical properties may be found in its Material Safety Data Sheet .科学的研究の応用

Synthesis and Application in Catalysis

Acenaphthene-5-boronic acid is used in the synthesis of N-Heterocyclic Carbene Metal Complexes . These complexes have become a privileged structural motif in modern homogenous and heterogeneous catalysis . The acenaphthylene-derived N-heterocyclic carbene ligands bearing a π-extended system have superior σ-donor capabilities with simultaneous ease of modification of the rigid backbone . This enhances the catalytic activity and stability of their transition metal complexes .

Alkylsulfonylation Reaction of Boronic Acid

The gold(I) complexes derived from Acenaphthene-5-boronic acid were used as catalysts in the alkylsulfonylation reaction of boronic acid . This reaction used K2S2O5 as the source of the sulfonyl group .

Sensing Applications

Boronic acids, including Acenaphthene-5-boronic acid, are increasingly utilized in diverse areas of research . Their interactions with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .

Fluorescent Sensor

A fluorescent sensor combining boronic acid and pyrene was studied and used as a sensor for catechol and its amino-derivatives - dopamine, DOPA, and DOPAC .

Electrophilic Trapping of Arylmetal Intermediates

Acenaphthene-5-boronic acid is used in the electrophilic trapping of arylmetal intermediates with borate esters from aryl halides using Grignard reagents or through lithium–halogen exchange .

Therapeutics and Separation Technologies

Boronic acids, including Acenaphthene-5-boronic acid, are used in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . They are also employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .

Safety and Hazards

When handling Acenaphthene-5-boronic acid, it is recommended to avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised . In case of exposure, immediate medical attention is recommended .

将来の方向性

作用機序

Target of Action

Acenaphthene-5-boronic acid is a type of organoboron compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

Boronic acids, in general, are known for their ability to form reversible covalent complexes with proteins, enzymes, and other biological molecules, which could potentially influence their function .

Biochemical Pathways

Acenaphthene-5-boronic acid is often used in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Result of Action

The compound’s involvement in suzuki-miyaura cross-coupling reactions suggests it may play a role in the formation of carbon-carbon bonds, which are fundamental to organic chemistry and biochemistry .

Action Environment

The action of acenaphthene-5-boronic acid, like many other chemical compounds, can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds. For instance, the compound has a melting point of 270 °C , suggesting that it is stable at room temperature but can undergo changes at higher temperatures.

特性

IUPAC Name |

1,2-dihydroacenaphthylen-5-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BO2/c14-13(15)11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7,14-15H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBYUCFIZMNKDGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C2CCC3=C2C1=CC=C3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393781 | |

| Record name | Acenaphthene-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

183158-33-0 | |

| Record name | B-(1,2-Dihydro-5-acenaphthylenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183158-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acenaphthene-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is Acenaphthene-5-boronic acid utilized in the synthesis of polycyclic aromatic hydrocarbons?

A1: Acenaphthene-5-boronic acid acts as a crucial building block in synthesizing angularly fused polycyclic aromatic hydrocarbons (PAHs) []. Specifically, it participates in palladium-catalyzed cross-coupling reactions with halogenated benzaldehydes, such as 2-bromobenzaldehyde or 6-bromo-2,3-dimethoxybenzaldehyde. This reaction leads to the formation of o-naphthyl benzaldehydes, which can be further transformed into various 1-(2-ethynylphenyl)naphthalenes. These intermediates then undergo platinum-catalyzed cycloisomerization, yielding the desired benzo[c]phenanthrene (BcPh) analogues [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(6-Methoxy-2-methylquinolin-8-yl)sulfamoyl]benzoic acid](/img/structure/B71029.png)

![7-Diethylamino-3-[N-(3-maleimidopropyl)carbamoyl]coumarin](/img/structure/B71032.png)

![3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol](/img/structure/B71037.png)

![Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S-exo)-(9CI)](/img/structure/B71040.png)